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Compound of Interest

Compound Name:
2-Acetylamino-3-bromo-5-

methylpyridine

Cat. No.: B114759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of analogs of 2-
Acetylamino-3-bromo-5-methylpyridine, a compound of interest in medicinal chemistry and

materials science. Due to the limited availability of public crystallographic data for the title

compound, this guide focuses on two closely related analogs: 2-Amino-3-bromopyridine and 2-

Bromo-5-methylpyridine. By examining the structural and physicochemical properties of these

analogs, researchers can infer potential characteristics of 2-Acetylamino-3-bromo-5-
methylpyridine and design future experiments.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two analog

compounds, providing a basis for structural comparison.
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Parameter 2-Amino-3-bromopyridine
2-Bromo-5-
methylpyridine[1]

CCDC Number 868125[2] 1447662[1]

Chemical Formula C₅H₅BrN₂[2] C₆H₆BrN[1]

Molecular Weight 173.01[2] 172.02

Crystal System Monoclinic Monoclinic[1]

Space Group P2₁/n P 1 2₁/m 1[1]

Unit Cell Dimensions

a = 3.932(1) Å, b = 14.881(3)

Å, c = 10.613(2) Å, β =

93.50(2)°

a = 6.1889 Å, b = 6.614 Å, c =

7.835 Å, β = 93.503°[1]

Volume (Å³) 619.2(2) 320.0

Z 4 2

Physicochemical and Performance Data
This table presents a comparison of key physicochemical properties and available performance

data for the analog compounds. This information is crucial for understanding their potential

applications and for predicting the properties of related structures.
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Property
2-Amino-3-
bromopyridine

2-Bromo-5-
methylpyridine

2-Acetylamino-3-
bromo-5-
methylpyridine
(Predicted/Reporte
d)

Melting Point (°C) 63-67 41-43[3] 111-115[4]

Bioactivity

Precursor for

synthesis of various

biologically active

molecules, including

potential enzyme

inhibitors.

Used in the synthesis

of ligands for metal

complexes; potential

biochemical reagent.

[1][5]

Potential therapeutic

agent in oncology and

infectious diseases.[6]

Solubility
Soluble in common

organic solvents.

Soluble in

ethanol/water.[1]

Information not widely

available.

Experimental Protocols
Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine
Analogs
The synthesis of these pyridine derivatives generally involves a multi-step process. Below is a

representative protocol for the synthesis of a brominated 2-aminopyridine derivative, which can

be adapted for the specific target compounds.

Step 1: Acetylation of 2-Amino-3-methylpyridine

To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic anhydride), slowly

add the acetylating agent.[7]

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).[7]

After completion, cool the reaction mixture to room temperature.[7]

Step 2: Bromination
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To the cooled reaction mixture from Step 1, add liquid bromine dropwise at a controlled

temperature (e.g., 20-25°C).[7]

After the addition is complete, heat the mixture (e.g., to 50-60°C) for a specified period (e.g.,

2-3 hours).[7]

Quench the reaction by adding water and then neutralize with a base solution (e.g., sodium

hydroxide).[7]

Isolate the crude product by filtration.[7]

Step 3: Purification

Purify the crude product by recrystallization from a suitable solvent to obtain the desired 2-

amino-3-methyl-5-bromopyridine.[7]

Single-Crystal X-ray Diffraction
High-quality single crystals are essential for determining the three-dimensional atomic structure

of a compound.

1. Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water).

[1]

2. Data Collection:

Mount a suitable crystal on a goniometer head.[8]

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-

ray source (e.g., Mo Kα radiation) and a detector.[8]

Data is typically collected at a controlled temperature (e.g., room temperature or cryogenic

temperatures).

3. Structure Solution and Refinement:
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Process the collected diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic arrangement.[8]

Refine the structural model against the experimental data using least-squares methods to

obtain accurate atomic coordinates, bond lengths, and bond angles.[8]

Visualizations
Experimental Workflow for Synthesis and Analysis
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Caption: Workflow for the synthesis and crystallographic analysis of pyridine analogs.
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Logical Relationship in Drug Discovery: Enzyme
Inhibition
Many pyridine derivatives exhibit biological activity through enzyme inhibition. The following

diagram illustrates the concept of competitive enzyme inhibition, a common mechanism of

action for drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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